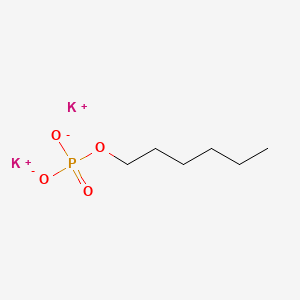

Dipotassium hexyl phosphate

CAS No.: 37242-45-8

Cat. No.: VC18422626

Molecular Formula: C6H13K2O4P

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37242-45-8 |

|---|---|

| Molecular Formula | C6H13K2O4P |

| Molecular Weight | 258.34 g/mol |

| IUPAC Name | dipotassium;hexyl phosphate |

| Standard InChI | InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |

| Standard InChI Key | SVQIBPUYKCOPNT-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Introduction

Chemical Identification and Structural Characteristics

Dipotassium hexyl phosphate belongs to the broader class of alkyl phosphate salts, which are characterized by an alkyl chain (in this case, a six-carbon hexyl group) esterified to a phosphate moiety. The general molecular formula is C₆H₁₃K₂O₄P, with a molecular weight of 266.35 g/mol . The compound’s structure consists of a phosphate group () neutralized by two potassium ions (), with the hexyl chain () attached to one oxygen atom of the phosphate .

Synthesis and Physicochemical Properties

Synthesis Pathways

Dipotassium hexyl phosphate is typically synthesized via the esterification of hexanol with phosphoric acid, followed by neutralization with potassium hydroxide:

This method parallels the production of dipotassium hexadecyl phosphate, where longer alkyl chains are used .

Physical Properties

While experimental data for the hexyl variant is sparse, properties can be inferred from shorter- and longer-chain analogs:

The hexyl chain enhances hydrophobicity compared to unsubstituted dipotassium phosphate, reducing water solubility but improving compatibility with organic matrices .

Applications and Functional Roles

Industrial and Agricultural Uses

Alkyl phosphates like dipotassium hexyl phosphate serve as:

-

Surfactants: The hexyl chain acts as a lipophilic moiety, enabling use in emulsifiers and detergents .

-

Corrosion Inhibitors: Phosphate groups chelate metal ions, preventing oxidation in industrial systems.

-

Nutrient Supplements: In agriculture, potassium-rich phosphates are used to address soil deficiencies .

Biomedical Applications

While no direct studies on the hexyl variant exist, dipotassium phosphate boluses (used in veterinary medicine) demonstrate the therapeutic potential of phosphate salts. For example, in dairy cattle, dipotassium phosphate supplementation increased serum phosphorus levels by 50% within 2 hours, improving recovery rates from metabolic disorders .

| Parameter | Dipotassium Hexyl Phosphate (Estimated) | Dipotassium Phosphate (Data) |

|---|---|---|

| Oral LD₅₀ (Rat) | >2,000 mg/kg | >2,000 mg/kg |

| Dermal Irritation | Mild | Non-irritant |

| Ocular Irritation | Moderate | Mild |

Research Gaps and Future Directions

Despite its theoretical utility, dipotassium hexyl phosphate remains understudied. Key research priorities include:

-

Solubility Studies: Quantifying solubility in polar vs. nonpolar solvents.

-

Thermal Stability: Assessing decomposition pathways under varying temperatures.

-

Ecotoxicology: Evaluating environmental persistence and aquatic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume